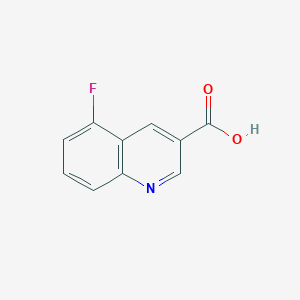

5-Fluoroquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

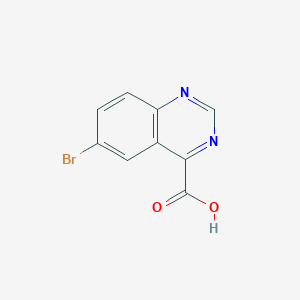

5-Fluoroquinoline-3-carboxylic acid is a chemical compound with the formula C10H6FNO2 . It has a molecular weight of 191.16 . It is used for research purposes .

Synthesis Analysis

The synthesis of fluoroquinolones involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A fluoroquinolone prodrug, PA2808, was prepared and shown to convert to the highly active parent drug PA2789 .Molecular Structure Analysis

The molecular structure of 5-Fluoroquinoline-3-carboxylic acid consists of 14 heavy atoms, 10 of which are aromatic . It has one rotatable bond, four H-bond acceptors, and one H-bond donor .Physical And Chemical Properties Analysis

5-Fluoroquinoline-3-carboxylic acid has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 0.444 mg/ml or 0.00232 mol/l .Scientific Research Applications

Antineoplastic Activity

Fluoroquinolines have been studied for their potential antineoplastic (anti-cancer) properties. Derivatives of fluoroquinolines, such as those containing cyclohexyl groups, have shown effectiveness as inhibitors of topoisomerase II in cancer cells like HeLa cells .

Synthesis of Derivatives

The Vilsmeier–Haack reaction has been applied to synthesize 2-chloro-7-fluoroquinoline-3-carbaldehydes, which can be further modified by replacing chlorine with various nucleophiles or converting the aldehyde group to carboxylic acid and imine groups .

Molecular Docking Analysis

Fluoroquinoline derivatives have been used in in silico molecular docking studies to predict their interactions with biological targets, which is crucial for drug design and discovery processes .

Pharmacokinetic Studies

These compounds are also subject to pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for developing new medications .

Method Development for Synthesis

Researchers have developed methods for synthesizing quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acids, which could potentially be adapted for the synthesis of 5-Fluoroquinoline-3-carboxylic acid derivatives .

Mechanism of Action

Target of Action

5-Fluoroquinoline-3-carboxylic acid, like other fluoroquinolones, primarily targets bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling activity of DNA gyrase and the relaxation activity of topoisomerase IV, thereby interfering with DNA replication and transcription .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal bacterial cell cycle, leading to cell death

Pharmacokinetics

Fluoroquinolones generally have good oral bioavailability and are widely distributed in the body . They are metabolized in the liver and excreted primarily through the kidneys

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes fluoroquinolones effective against a wide range of Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of 5-Fluoroquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the presence of metal ions can form complexes with fluoroquinolones, potentially affecting their activity . Additionally, the pH of the environment can influence the ionization state of the compound, which may affect its absorption and distribution

Safety and Hazards

properties

IUPAC Name |

5-fluoroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTAMMFETWWSQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroquinoline-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)